molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B5218859
M. Wt: 335.4 g/mol
InChI Key: JTSCYCLVVKCQHL-UHFFFAOYSA-N
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Description

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone family. Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the third position. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as an anti-inflammatory and antihypertensive agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one include:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

    Norflurazon: Another herbicide.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

IUPAC Name

3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSCYCLVVKCQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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